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molecular formula C20H16O2 B131640 1-Pyrenebutyric acid CAS No. 3443-45-6

1-Pyrenebutyric acid

Cat. No. B131640
M. Wt: 288.3 g/mol
InChI Key: QXYRRCOJHNZVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07301043B2

Procedure details

1 g (2.78 mmol) of 4-oxo-4-(pyrene-1-yl)-butyric acid was dissolved in 30 ml diethylene glycol and 0.5 9 (10 mmol) of hydrazine hydrate as well as 0.56 g (10 mmol) of KOH added thereto. The reaction solution was heated under reflux for 2 hours and then poured onto iced hydrochloric acid (25%), forming a yellow precipitate. Filtration of the solid and recrystallization from EtOH yielded 570 mg (71%) of 4-(pyrene-1-yl)-butyric acid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[C:21]2[C:22]3=[C:23]4[C:18](=[CH:19][CH:20]=2)[CH:17]=[CH:16][CH:15]=[C:14]4[CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].O.NN.[OH-].[K+].Cl>C(O)COCCO>[C:8]1([CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])[C:21]2[C:22]3=[C:23]4[C:18](=[CH:19][CH:20]=2)[CH:17]=[CH:16][CH:15]=[C:14]4[CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
30 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
9
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
forming a yellow precipitate
FILTRATION
Type
FILTRATION
Details
Filtration of the solid and recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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